molecular formula C9H14N2O3 B14247570 4-(2-Hydrazinyl-2-hydroxypropyl)benzene-1,2-diol CAS No. 350603-35-9

4-(2-Hydrazinyl-2-hydroxypropyl)benzene-1,2-diol

Cat. No.: B14247570
CAS No.: 350603-35-9
M. Wt: 198.22 g/mol
InChI Key: QPXJVUUFQHMFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydrazinyl-2-hydroxypropyl)benzene-1,2-diol is an organic compound with the molecular formula C9H12N2O3 It is a derivative of benzene, featuring both hydrazinyl and hydroxypropyl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydrazinyl-2-hydroxypropyl)benzene-1,2-diol typically involves the reaction of a benzene derivative with hydrazine and a hydroxypropylating agent. One common method includes the following steps:

    Starting Material: The synthesis begins with a benzene derivative, such as catechol (benzene-1,2-diol).

    Hydrazination: The benzene derivative is reacted with hydrazine under controlled conditions to introduce the hydrazinyl group.

    Hydroxypropylation: The intermediate product is then reacted with a hydroxypropylating agent, such as propylene oxide, to introduce the hydroxypropyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydrazinyl-2-hydroxypropyl)benzene-1,2-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

4-(2-Hydrazinyl-2-hydroxypropyl)benzene-1,2-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Hydrazinyl-2-hydroxypropyl)benzene-1,2-diol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Catechol (benzene-1,2-diol): A precursor in the synthesis of 4-(2-Hydrazinyl-2-hydroxypropyl)benzene-1,2-diol.

    Hydroquinone (benzene-1,4-diol): Another dihydroxybenzene derivative with different substitution patterns.

    Resorcinol (benzene-1,3-diol): A dihydroxybenzene isomer with distinct chemical properties.

Uniqueness

This compound is unique due to the presence of both hydrazinyl and hydroxypropyl groups, which confer specific chemical reactivity and potential biological activity not found in its simpler analogs.

Properties

CAS No.

350603-35-9

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

4-(2-hydrazinyl-2-hydroxypropyl)benzene-1,2-diol

InChI

InChI=1S/C9H14N2O3/c1-9(14,11-10)5-6-2-3-7(12)8(13)4-6/h2-4,11-14H,5,10H2,1H3

InChI Key

QPXJVUUFQHMFFK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(NN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.